molecular formula C10H15ClO6S B8622015 2-{[3-(2-Chloroethanesulfonyl)propanoyl]oxy}ethyl prop-2-enoate CAS No. 85888-76-2

2-{[3-(2-Chloroethanesulfonyl)propanoyl]oxy}ethyl prop-2-enoate

Cat. No. B8622015
M. Wt: 298.74 g/mol
InChI Key: KXSNTZCQKNKBOW-UHFFFAOYSA-N
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Patent
US04600687

Procedure details

600 ml of tetrahydrofuran, 45.8 g of hydroxyethyl acrylate and 72 g of 3-(2-chloroethylsulfonyl)propionic acid chloride were put into a reaction vessel. A solution containing 31.2 g of pyridine dissolved in 100 ml of tetrahydrofuran was added to the mixture dropwise over a period of 1.75 hours at a temperature below 5° C. under cooling with ice water. Then the mixture was stirred for 2 hours at room temperature and the reaction mixture was poured into 2.5 liter of ice water. The mixture was extracted four times with each of 300 ml of chloroform. The organic solvent layer was dried with sodium sulfate and concentrated to obtain 87 g of 2-[3-(chloroethylsulfonyl)propioyloxy]ethyl acrylate (yield: 88%).
Quantity
31.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2.5 L
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
45.8 g
Type
reactant
Reaction Step Five
Quantity
72 g
Type
reactant
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH2:7][OH:8])(=[O:4])[CH:2]=[CH2:3].[Cl:9][CH2:10][CH2:11][S:12]([CH2:15][CH2:16][C:17](Cl)=[O:18])(=[O:14])=[O:13].N1C=CC=CC=1>O1CCCC1>[C:1]([O:5][CH2:6][CH2:7][O:8][C:17](=[O:18])[CH2:16][CH2:15][S:12]([CH2:11][CH2:10][Cl:9])(=[O:14])=[O:13])(=[O:4])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
31.2 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ice water
Quantity
2.5 L
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
45.8 g
Type
reactant
Smiles
C(C=C)(=O)OCCO
Name
Quantity
72 g
Type
reactant
Smiles
ClCCS(=O)(=O)CCC(=O)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then the mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the mixture dropwise over a period of 1.75 hours at a temperature below 5° C.
Duration
1.75 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted four times with each of 300 ml of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solvent layer was dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=C)(=O)OCCOC(CCS(=O)(=O)CCCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 87 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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